

Spectroscopic characterization of Tectoquinone (NMR, IR, MS)

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Compound of Interest

Compound Name: Tectoquinone

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Spectroscopic Profiling of Tectoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **Tectoquinone** (2-methylantraquinone), a naturally occurring anthraquinone with significant biological activities. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and a visual workflow for its analysis.

Quantitative Spectroscopic Data

The structural elucidation of **Tectoquinone** is supported by the following spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Tectoquinone** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.32 - 8.28	m	2H	H-5, H-8
8.15	d, J=8.0 Hz	1H	H-4
8.10	s	1H	H-1
7.75 - 7.71	m	2H	H-6, H-7
7.55	d, J=8.0 Hz	1H	H-3
2.50	s	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Tectoquinone** (CDCl₃)

Chemical Shift (δ) ppm	Carbon Assignment
183.4	C-9
182.5	C-10
148.6	C-2
134.5	C-4a
134.2	C-8a
133.7	C-6
133.5	C-7
133.2	C-9a
132.3	C-10a
127.3	C-1
127.2	C-5
126.8	C-8
126.5	C-4
125.4	C-3
21.9	-CH ₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands for **Tectoquinone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H Stretch
2925	Weak	Aliphatic C-H Stretch
1675	Strong	C=O Stretch (Quinone)
1595	Strong	C=C Stretch (Aromatic)
1330	Medium	C-H Bend (Methyl)
1290	Medium	C-C Stretch
940	Medium	C-H Bend (Aromatic)
710	Strong	C-H Bend (Aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Tectoquinone** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
222	100	[M] ⁺ (Molecular Ion) [1] [2]
194	25	[M - CO] ⁺
165	50	[M - 2CO - H] ⁺
139	15	[C ₁₁ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Tectoquinone** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Tectoquinone**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Tectoquinone**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent signal.

^1H NMR Acquisition:

- Tune and shim the spectrometer for the sample.
- Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
- Phase and baseline correct the spectrum.
- Integrate all signals and reference the spectrum to the TMS or residual solvent signal.

^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
- Set the spectral width to cover the range of 0 to 200 ppm.
- A larger number of scans will be required due to the low natural abundance of ^{13}C (typically 1024 or more scans).

- Process the FID, phase, and baseline correct the spectrum as described for ^1H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Tectoquinone**.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **Tectoquinone** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Acquire the IR spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify and label the significant absorption bands corresponding to the functional groups in **Tectoquinone**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Tectoquinone**.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

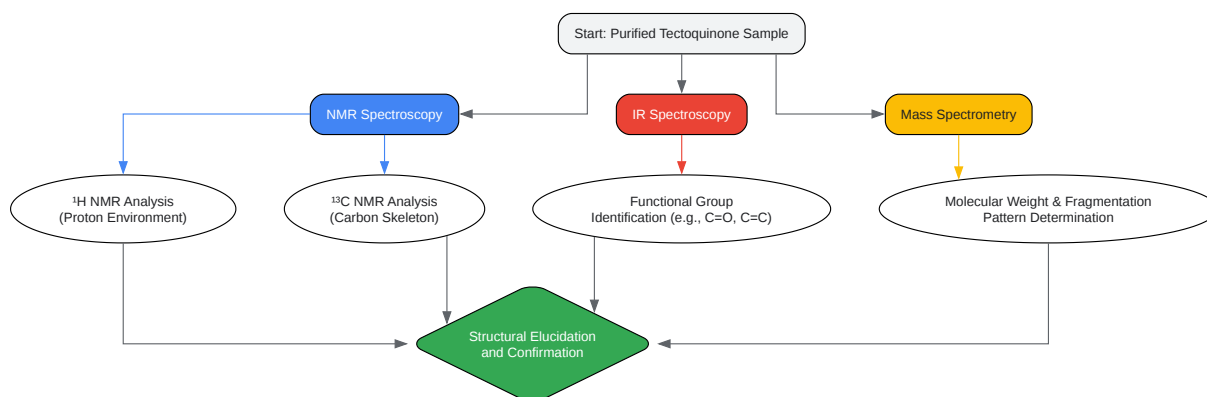
- Prepare a dilute solution of **Tectoquinone** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[\[2\]](#)
- This causes the molecule to ionize and fragment.
- The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
- Identify the molecular ion peak ($[M]^+$) and the major fragment ions to confirm the molecular weight and deduce structural information.[\[2\]](#)

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Tectoquinone**.



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References

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